Cas no 722464-31-5 (2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol)

2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is a specialized chemical compound featuring a nitro-substituted phenol core with a pyrrolidine-1-sulfonyl functional group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of sulfonamide derivatives or as a building block for pharmaceuticals and agrochemicals. The electron-withdrawing nitro group enhances electrophilic properties, while the pyrrolidine-sulfonyl moiety contributes to solubility and structural diversity. Its well-defined molecular architecture allows for precise modifications in multi-step syntheses. The compound is typically handled under controlled conditions due to its potential sensitivity, ensuring optimal stability and performance in research applications.
2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol structure
722464-31-5 structure
Product Name:2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol
CAS No:722464-31-5
MF:C10H12N2O5S
MW:272.277681350708
CID:3105585
PubChem ID:3749282
Update Time:2025-06-13

2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-Nitro-4-(pyrrolidine-1-sulfonyl)-phenol
    • Phenol, 2-nitro-4-(1-pyrrolidinylsulfonyl)-
    • EN300-04668
    • SCHEMBL4900948
    • SR-01000037970-1
    • Z45509076
    • 722464-31-5
    • SMR000243707
    • 109-295-1
    • MLS000393274
    • 2-nitro-4-(pyrrolidine-1-sulfonyl)phenol
    • 2-nitro-4-pyrrolidin-1-ylsulfonylphenol
    • CHEMBL1477959
    • HMS2564G14
    • SR-01000037970
    • DOTJUZDQFHQQQX-UHFFFAOYSA-N
    • AKOS008940990
    • CS-0219679
    • 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol
    • Inchi: 1S/C10H12N2O5S/c13-10-4-3-8(7-9(10)12(14)15)18(16,17)11-5-1-2-6-11/h3-4,7,13H,1-2,5-6H2
    • InChI Key: DOTJUZDQFHQQQX-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(S(N2CCCC2)(=O)=O)C=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 272.04669266Da
  • Monoisotopic Mass: 272.04669266Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 112Ų

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Additional information on 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol

Introduction to 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol (CAS No. 722464-31-5)

2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 722464-31-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a nitro group and a sulfonyl-pyrrolidine moiety, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of bioactive molecules and therapeutic agents.

The molecular structure of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol consists of a phenolic ring substituted with a nitro group at the 2-position and a sulfonyl-pyrrolidine group at the 4-position. This arrangement confers distinct reactivity and binding capabilities, making it an intriguing subject for medicinal chemistry investigations. The presence of both electron-withdrawing (nitro) and electron-donating (sulfonyl-pyrrolidine) groups enhances its potential as a scaffold for drug discovery.

In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways effectively. The 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol structure has been explored for its potential to interact with various biological targets, including enzymes and receptors involved in metabolic diseases, inflammation, and cancer. Its dual functionality allows for precise tuning of pharmacological properties, making it a versatile tool in synthetic chemistry and drug design.

One of the most compelling aspects of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is its ability to serve as a precursor for more complex derivatives. Researchers have utilized this compound to synthesize novel analogs with enhanced bioavailability and selectivity. For instance, modifications to the pyrrolidine ring have led to compounds with improved binding affinity to specific enzymes, such as kinases and phosphodiesterases. These derivatives hold promise for treating conditions like diabetes, cardiovascular diseases, and neurodegenerative disorders.

The nitro group in 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol also plays a crucial role in its reactivity. Nitroaromatic compounds are well-known for their ability to participate in redox reactions, which can be exploited in therapeutic applications. For example, some derivatives have shown potential as antioxidants or prodrugs that release active species under physiological conditions. This property makes them attractive candidates for developing treatments targeting oxidative stress-related pathologies.

Recent studies have begun to explore the pharmacokinetic profile of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol and its derivatives. Advances in computational chemistry have enabled researchers to predict how these compounds will behave within biological systems, allowing for more efficient drug design. Molecular docking studies have identified potential binding pockets in target proteins, providing insights into how structural modifications can optimize efficacy and reduce side effects.

The sulfonyl-pyrrolidine moiety is another key feature that contributes to the versatility of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol. Sulfonylated compounds are widely recognized for their bioactivity and have been incorporated into numerous drugs on the market. The pyrrolidine ring adds an additional layer of complexity, enabling interactions with specific residues in biological targets that might not be possible with simpler sulfonamides or carboxylic acids.

In clinical settings, early-stage trials of derivatives inspired by 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol have shown encouraging results. These trials focus on evaluating the safety and efficacy of new compounds targeting inflammatory diseases and cancer. The structural features of this compound provide a strong foundation for developing next-generation therapeutics that address unmet medical needs.

The synthesis of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol itself is an intricate process that requires careful optimization to ensure high yield and purity. Modern synthetic methodologies, including transition-metal catalysis and flow chemistry, have been employed to streamline production while maintaining the integrity of the desired structure. These advancements have made it possible to produce larger quantities of this compound for research purposes.

Future directions in the study of 2-Nitro-4-(pyrролидин -1 -сульфоил)фенол include exploring its potential in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to develop synergistic approaches that enhance treatment outcomes. Additionally, investigating its role in drug delivery systems could lead to more targeted and efficient therapies.

The broader impact of 2-Nitро - 4 - (пирролидин - 1 - сульфоил) фенол extends beyond pharmaceutical applications. Its structural motifs have inspired innovations in materials science, where similar compounds are being studied for their properties as ligands or catalysts. This interdisciplinary approach highlights the compound's significance as a building block for diverse scientific endeavors.

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